molecular formula C17H14F2N4O B7149276 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide

Cat. No.: B7149276
M. Wt: 328.32 g/mol
InChI Key: RIUDUDXLHFCSLI-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and difluorobenzamide moiety

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-10-21-22-16(23(10)2)11-4-3-5-13(8-11)20-17(24)12-6-7-14(18)15(19)9-12/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUDUDXLHFCSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the Phenyl Group: The triazole ring is then coupled with a phenyl group through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Difluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to desired biological effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,4-difluorobenzamide: can be compared with other triazole-containing compounds and difluorobenzamide derivatives.

    Examples: Compounds like fluconazole (an antifungal agent) and difluorobenzamide-based pesticides.

Uniqueness

    Structural Uniqueness: The combination of the triazole ring and difluorobenzamide moiety provides unique chemical properties.

    Functional Uniqueness: Its specific interactions with molecular targets make it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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